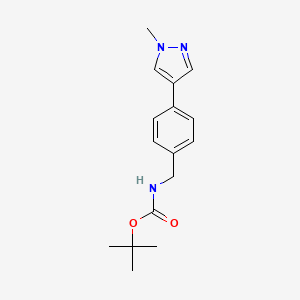

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate

Description

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate is a carbamate-protected amine derivative featuring a benzyl group substituted with a 1-methylpyrazole moiety at the para position. This compound is of interest in medicinal chemistry and organic synthesis due to its role as an intermediate in the preparation of bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective reactions at other functional sites during multi-step syntheses.

Properties

Molecular Formula |

C16H21N3O2 |

|---|---|

Molecular Weight |

287.36 g/mol |

IUPAC Name |

tert-butyl N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)17-9-12-5-7-13(8-6-12)14-10-18-19(4)11-14/h5-8,10-11H,9H2,1-4H3,(H,17,20) |

InChI Key |

RKSIQVLFELNMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl 4-formylbenzylcarbamate Intermediate

This intermediate is a crucial precursor and is prepared by oxidation of tert-butyl 4-(hydroxymethyl)benzylcarbamate using various oxidizing agents.

These methods highlight the preference for manganese dioxide oxidation in mild conditions to convert the hydroxymethyl group to the formyl group efficiently, with yields around 80–87%. PCC oxidation is an alternative with slightly lower yield but shorter reaction time.

Coupling with 1-Methyl-1H-pyrazol-4-yl Moiety

The introduction of the 1-methyl-1H-pyrazol-4-yl group onto the benzyl carbamate scaffold is typically achieved through nucleophilic substitution or cross-coupling reactions, although explicit detailed protocols for this exact coupling are limited in the available literature. However, related pyrazolyl carbamates have been synthesized by:

- Employing pyrazole derivatives with appropriate leaving groups.

- Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to install the pyrazolyl substituent on a halogenated benzyl carbamate.

The compound tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate itself is well characterized with CAS number 796845-64-2 and molecular formula C9H15N3O2, molecular weight 197.23 g/mol. This suggests that the pyrazolyl group is introduced early or the pyrazole derivative is used as a building block in the synthesis.

Protection Strategies

The tert-butyl carbamate (Boc) group is used to protect the amine functionality during synthesis to prevent unwanted side reactions. This protecting group is stable under neutral and basic conditions and can be removed under acidic conditions when necessary.

Research Findings and Characterization Data

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of hydroxymethyl to formyl | MnO2 in chloroform, RT, overnight | 87 | White solid, no purification needed |

| Oxidation of hydroxymethyl to formyl | MnO2 in dichloromethane, RT, 16h | 80 | Yellow oil, used directly in next step |

| Oxidation of hydroxymethyl to formyl | PCC + sodium acetate in dichloromethane, 25°C, 1h | 70 | Pale yellow solid, purified by filtration |

| Coupling with pyrazolyl group | Not fully detailed; likely Pd-catalyzed cross-coupling or nucleophilic substitution | N/A | Requires further literature for exact protocol |

Chemical Reactions Analysis

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.

For example, the compound can be oxidized to form corresponding oxides or reduced to yield amines. Substitution reactions can introduce different functional groups onto the pyrazole or benzyl rings, leading to the formation of diverse derivatives .

Scientific Research Applications

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Additionally, it can be used in the study of enzyme mechanisms and protein-ligand interactions .

In the industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole ring and benzyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of tert-butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate and related carbamate derivatives, focusing on structural features, synthetic methods, and physicochemical properties.

Key Observations :

Structural Complexity : The target compound is less structurally complex compared to analogs featuring bicyclo[2.2.2]octane or fused heterocycles (e.g., pyrazolo-pyrrolopyridine). This simplicity may enhance synthetic accessibility but reduce target specificity in biological applications .

Synthetic Yields : The target compound’s analogs with bulky substituents (e.g., bicyclo[2.2.2]octane) exhibit lower yields (40–84%) due to steric challenges, whereas the Boc-protected furan derivative achieves 63% yield via Pd-catalyzed coupling .

Physicochemical Properties : Melting points and mass data (e.g., 615.7 Da for the fluorophenyl analog) suggest that increased aromaticity and fluorine content elevate molecular weight and thermal stability compared to the pyrazole-containing target compound .

Research Implications

- Medicinal Chemistry : The target compound’s 1-methylpyrazole moiety may favor kinase inhibition, as seen in pyrazole-based inhibitors, while fused heterocycles (e.g., pyrazolo-pyrrolopyridine) are prevalent in anticancer agents .

- Synthetic Flexibility : The Boc group allows for deprotection under mild acidic conditions, enabling downstream functionalization—a shared advantage across all compared compounds .

- Biophysical Interactions : Analogs with fluorinated or bicyclic systems exhibit enhanced membrane permeability, making them more suitable for in vivo applications than the simpler target compound .

Biological Activity

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate, also known by its CAS number 2590558-83-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a benzyl moiety, which is further connected to a 1-methyl-1H-pyrazole. Its molecular formula is C15H20N4O2 with a molecular weight of 288.35 g/mol. The structure can be represented as follows:

Research indicates that compounds containing pyrazole moieties often exhibit various biological activities, including anti-inflammatory and anticancer effects. The presence of the carbamate group may enhance the compound's ability to interact with biological targets, potentially leading to inhibition of specific enzymes or receptors involved in disease pathways.

Inhibitory Activities

In a study evaluating pyrazolyl derivatives, it was found that compounds similar to this compound exhibited inhibitory activity against several enzymes, including cyclooxygenase (COX) and epoxide hydrolase (sEH). The IC50 values for these compounds ranged from 16.2 to 50.2 nmol/L, indicating significant potency against these targets .

Anticancer Activity

A notable study demonstrated the compound's potential as an anticancer agent. In vitro assays showed that derivatives of pyrazole exhibited cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. The IC50 values reported for these activities were significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.11 | |

| Doxorubicin | MCF-7 | 0.5 | |

| Other Pyrazole Derivative | U937 | 16.2 |

Anti-inflammatory Properties

Another aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have indicated that similar pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines in LPS-treated models, suggesting a role in modulating inflammatory responses .

Pharmacokinetics and Bioavailability

The bioavailability and pharmacokinetic profiles of pyrazole derivatives are critical for their therapeutic application. Research has shown that modifications in the chemical structure can lead to improved absorption and distribution in biological systems. For instance, the addition of specific substituents can enhance solubility and stability, thereby increasing the overall efficacy of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.